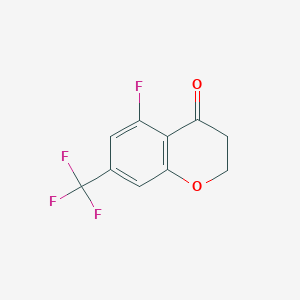
5-Fluoro-7-(trifluoromethyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. This compound is notable for its unique structural features, which include a fluorine atom at the 5th position and a trifluoromethyl group at the 7th position on the chroman-4-one skeleton. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
For industrial production, methods that avoid high-pollution catalysts and ensure high yield and purity are preferred. One such method involves the use of environmentally friendly catalysts and mild reaction conditions to achieve a high yield of 5,7-difluorochroman-4-one, which can be further modified to obtain 5-Fluoro-7-(trifluoromethyl)chroman-4-one .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the chroman-4-one scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antiviral, antibacterial, and anticancer activities.
Medicine: It is explored for its neuroprotective, cardioprotective, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated chroman-4-one derivatives, such as:
Uniqueness
5-Fluoro-7-(trifluoromethyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F4O2 |
|---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O2/c11-6-3-5(10(12,13)14)4-8-9(6)7(15)1-2-16-8/h3-4H,1-2H2 |
InChI Key |
DVJWBQFUGMBUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















